molecular formula C7H13N3 B1647779 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine CAS No. 1007500-73-3

1-(1-ethyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1647779
CAS No.: 1007500-73-3
M. Wt: 139.2 g/mol
InChI Key: FVEXVBVWVVFGAT-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. researchgate.netijraset.comijraset.com This structural motif, first described by German chemist Ludwig Knorr in 1883, serves as a "privileged scaffold" in medicinal chemistry. ijraset.comnih.gov The pyrazole ring is present in numerous clinically approved drugs and a wide array of compounds under investigation for therapeutic use. researchgate.netmdpi.com Its versatility stems from its unique electronic properties and the amphoteric nature of the core, which allows for the straightforward introduction of various functional groups. researchgate.net

The aromaticity of the pyrazole ring, conferred by six delocalized π-electrons, provides stability to the structure. ijraset.com This stability, combined with the presence of two nitrogen atoms, allows for diverse interactions with biological targets. ijraset.com Consequently, molecules incorporating a pyrazole core exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant properties. researchgate.netijraset.comnih.gov This wide range of pharmacological potential has cemented the pyrazole nucleus as a critical building block in the design and synthesis of novel bioactive compounds. ijraset.comnih.govnih.gov

Overview of Amine-Substituted Pyrazole Derivatives

The introduction of an amino group onto the pyrazole scaffold gives rise to aminopyrazoles (APs), a class of compounds that represents a highly versatile and useful framework in drug discovery. nih.gov The functionalization of the pyrazole nucleus with amino substituents can lead to multifunctional, pharmacologically active compounds. nih.gov The position of the amino group on the pyrazole ring—whether at position 3, 4, or 5—plays a crucial role in determining the molecule's biological properties and its potential therapeutic applications. researchgate.net

These derivatives are valuable ligands for various enzymes and receptors. researchgate.net For instance, different aminopyrazole isomers have been investigated as:

Kinase inhibitors: Crucial in cancer therapy for targeting specific signaling pathways. nih.gov

Anticancer agents: Demonstrating efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle disruption. researchgate.netnih.gov

Anti-inflammatory agents: Acting on targets such as cyclooxygenase (COX) enzymes. nih.govnih.gov

Anti-infective agents: Showing activity against bacteria, fungi, and other pathogens. nih.gov

The amino group provides a key site for further chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. nih.gov

Research Context for 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine within Pyrazole Chemistry

The specific compound, this compound, is a chiral primary amine derivative of pyrazole. While extensive research focusing solely on this particular molecule is not widely published, its structure places it firmly within the context of pyrazole-based building blocks used in discovery chemistry. As a 4-substituted aminopyrazole, it represents a valuable intermediate for the synthesis of more complex molecules.

The key structural features of this compound are:

The Pyrazole Core: Provides the stable, aromatic heterocyclic foundation known for its broad bioactivity. researchgate.netnih.gov

The Ethyl Group at N1: This substitution prevents tautomerization and provides a fixed regiochemistry, which is crucial for predictable synthesis and defined structure-activity relationships. researchgate.net

The 1-aminoethyl Group at C4: The primary amine serves as a versatile synthetic handle for introducing a wide variety of substituents or for constructing larger molecular architectures through reactions such as amide bond formation or reductive amination. The stereocenter at the carbon adjacent to the nitrogen introduces chirality, an essential feature for creating stereospecific interactions with biological targets.

This compound can be considered a building block for creating libraries of diverse pyrazole derivatives. Researchers in medicinal chemistry often utilize such foundational molecules to systematically explore the chemical space around a known active scaffold. By reacting the primary amine of this compound with various acids, aldehydes, or other electrophiles, a large number of unique compounds can be rapidly synthesized and screened for potential pharmacological activity.

Chemical Compound Data

Physicochemical Properties of this compound

PropertyValue
CAS Number 1007500-73-3 bldpharm.com
Molecular Formula C₇H₁₃N₃ bldpharm.com
Molecular Weight 139.20 g/mol bldpharm.com
Purity ≥95% (typical)
Storage Conditions 2-8°C, Inert atmosphere bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-7(4-9-10)6(2)8/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEXVBVWVVFGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine

Formation of the Pyrazole (B372694) Core in 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine Synthesis

The formation of the pyrazole ring is a foundational step in the synthesis. The presence of the N-ethyl group necessitates the use of ethylhydrazine (B1196685) or a synthetic equivalent. The substitution pattern is achieved by selecting appropriate precursors that enable functionalization at the C4 position.

Cyclization Reactions with Hydrazine (B178648) Derivatives

The most fundamental and widely employed method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, a pathway known as the Knorr pyrazole synthesis. rasayanjournal.co.in For the target molecule, ethylhydrazine is the required binucleophile. The reaction partner is a 1,3-dicarbonyl compound or a synthetic equivalent, which dictates the substitution pattern on the resulting pyrazole ring.

The reaction proceeds by the condensation of ethylhydrazine with a 1,3-dicarbonyl compound. The regioselectivity of the cyclization depends on the reaction conditions and the nature of the substituents on the dicarbonyl compound. To achieve the C4-functionalization necessary for the eventual ethanamine group, precursors such as formylacetone, acetylacetone, or their derivatives can be used.

A key intermediate for the synthesis of this compound is a pyrazole with a suitable functional group at the C4 position, such as a formyl or carboxyl group. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group at the C4 position of a pre-formed pyrazole ring. rasayanjournal.co.inresearchgate.netumich.edu This reaction typically involves treating an N-substituted pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield the corresponding 4-carbaldehyde. rasayanjournal.co.inresearchgate.net For instance, 1-ethyl-1H-pyrazole can be subjected to Vilsmeier-Haack conditions to produce 1-ethyl-1H-pyrazole-4-carbaldehyde, a direct precursor for further functionalization. researchgate.netumich.edu

Precursor 1 (Hydrazine)Precursor 2 (1,3-Dicarbonyl Synthon)Key Reaction TypeIntermediate ProductRef.
Ethylhydrazine1,1,3,3-TetramethoxypropaneCyclocondensation1-Ethyl-1H-pyrazole-
EthylhydrazineMalonaldehyde bis(dimethyl acetal)Cyclocondensation1-Ethyl-1H-pyrazole-
1-Ethyl-1H-pyrazolePOCl₃ / DMFVilsmeier-Haack Formylation1-Ethyl-1H-pyrazole-4-carbaldehyde researchgate.netumich.edu
Hydrazone of a methyl ketonePOCl₃ / DMFVilsmeier-Haack FormylationPyrazole-4-carboxaldehyde rasayanjournal.co.insid.ir

Multi-component Reactions for Pyrazole Ring Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical alternative to traditional stepwise synthesis. rsc.org These reactions allow for the construction of complex molecules like functionalized pyrazoles in a single pot by combining three or more starting materials. nih.govajgreenchem.com This strategy is particularly useful for generating pyrazoles with specific substitution patterns, such as the 1,4-disubstituted core of the target molecule.

A common MCR approach for synthesizing 4-functionalized pyrazoles involves the reaction of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a hydrazine derivative. sid.irbeilstein-journals.org For the synthesis of a precursor to this compound, one could envision a three-component reaction between ethylhydrazine, ethyl acetoacetate (B1235776), and a source of the C4-substituent. For example, a one-pot reaction of ethylhydrazine, an aldehyde, and ethyl acetoacetate can yield 1-ethyl-pyrazole-4-carboxylic acid ethyl ester derivatives, which can then be converted to the target ethanamine. sid.ir The use of catalysts, such as Lewis acids or ionic liquids, is often employed to facilitate these transformations and improve yields. sid.irnih.gov

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeRef.
Hydrazine DerivativeAldehydeEthyl AcetoacetateMagnetic Ionic Liquid ([bmim][FeCl₄]), O₂Pyrazole-4-carboxylic acid ethyl ester sid.ir
HydrazineAldehydeMalononitrileSPVA (solid-phase vinyl alcohol)5-Aminopyrazole-4-carbonitrile rsc.org
PhenylhydrazineAldehydeβ-KetoesterYb(PFO)₃Persubstituted Pyrazole beilstein-journals.org
Hydrazine HydrateAldehydeMalononitrile, Ethyl AcetoacetateTaurine, WaterDihydropyrano[2,3-c]pyrazole rsc.org

Introduction of the Ethanamine Moiety

Once the 1-ethyl-1H-pyrazole core is functionalized at the C4 position, the next stage involves the elaboration of this functional group into the target ethanamine side chain (-CH(NH₂)CH₃). The most logical and common precursor for this transformation is 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. This ketone can be synthesized via several routes, including the Friedel-Crafts acylation of 1-ethyl-1H-pyrazole or the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 1-ethyl-1H-pyrazole-4-carbaldehyde followed by oxidation.

Alkylation Reactions for Amine Functionalization

Alkylation reactions are fundamental in organic synthesis. In the context of pyrazole chemistry, N-alkylation is a common method to introduce substituents onto the pyrazole nitrogen atoms. The synthesis of the target compound's 1-ethyl-pyrazole core can be achieved by alkylating an NH-pyrazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions. However, direct C-alkylation of the pyrazole ring to construct the ethanamine side chain is not a standard approach.

More relevant to this subsection is the alkylation of a pre-existing amine. While not a method to introduce the amine, if a related amine like 4-amino-1-ethyl-1H-pyrazole were available, it could theoretically be alkylated. However, this is not a direct route to the specific ethanamine structure. Therefore, within the context of forming the target compound, alkylation is primarily relevant for the initial formation of the N-ethyl bond on the pyrazole ring rather than the formation of the C4-side chain.

Mannich-Type Reactions for Direct Pyrazole Functionalization

The Mannich reaction is a classic aminomethylation reaction that introduces a -CH₂-NR₂ group onto a compound with an active hydrogen atom, using formaldehyde (B43269) and a secondary amine. derpharmachemica.comderpharmachemica.com Pyrazoles can undergo the Mannich reaction, typically at the C4 position if it is unsubstituted. derpharmachemica.com

For the synthesis of the target compound, a standard Mannich reaction is not directly applicable as it would yield a 1-(1-ethyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine (an aminomethyl derivative), rather than the desired ethanamine derivative. While variations of the Mannich reaction exist, the direct, one-step formation of a -CH(CH₃)NH₂ side chain via a Mannich-type condensation is not a conventional or commonly reported strategy. Asymmetric Mannich reactions have been developed for pyrazolone-derived ketimines, but these lead to different structural scaffolds. semanticscholar.org

Reduction of Precursor Nitriles or Carbonyl Compounds to the Amine

The most practical and widely used strategy for synthesizing the this compound is through the reduction of a suitable C4-substituted precursor, specifically a carbonyl compound or a nitrile.

Reduction of a Carbonyl Precursor: This is arguably the most direct route. The synthesis begins with the ketone 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . This key intermediate can then be converted to the target primary amine via two reliable methods:

Reductive Amination: This one-pot reaction involves treating the ketone with an amine source, typically ammonia (B1221849) or its equivalent, in the presence of a reducing agent. ineosopen.orgresearchgate.net Reagents like sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C or Raney Nickel) are effective for this transformation. ineosopen.orgmdpi.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the primary amine. researchgate.net

Oxime Formation and Reduction: A robust, two-step alternative to direct reductive amination is the conversion of the ketone to an oxime, followed by reduction. The ketone, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, is first reacted with hydroxylamine (B1172632) (NH₂OH) to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanone oxime. nih.govmdpi.comiucr.org This oxime is then reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium in ethanol (B145695) (a Birch-like reduction), or catalytic hydrogenation. nih.goviucr.org

PrecursorReaction TypeReagentsProductRef.
1-(1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)carbaldehydeReductive AminationAmine, NaBH(OAc)₃(1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine derivative ineosopen.orgresearchgate.net
1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanoneOxime FormationNH₂OH·HCl1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime mdpi.com
3,5-Diacetyl-4-methyl-1H-pyrazoleOxime FormationNH₂OH·HCl, NaOAc1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone nih.goviucr.org

Reduction of a Nitrile Precursor: An alternative pathway involves the reduction of a nitrile. To obtain the ethanamine side chain, the required precursor would be 1-(1-ethyl-1H-pyrazol-4-yl)acetonitrile . This nitrile could be prepared from 4-(chloromethyl)-1-ethyl-1H-pyrazole via nucleophilic substitution with cyanide. The subsequent reduction of the nitrile group to a primary amine is a standard transformation, readily achieved with powerful reducing agents like LiAlH₄ or through catalytic hydrogenation.

Stereoselective Synthesis Approaches for this compound

The synthesis of specific enantiomers of this compound is critical for applications where chirality influences biological activity. Three primary strategies are employed: the use of chiral auxiliaries, the asymmetric reduction of prochiral precursors, and the resolution of racemic mixtures.

A prominent method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. nih.gov In this approach, a pyrazole-4-carbaldehyde precursor is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral sulfinyl imine. Subsequent stereoselective addition of a methyl organometallic reagent to this imine, followed by acidic removal of the sulfinyl group, yields the chiral primary amine with high enantiomeric excess. nih.gov

Another powerful technique is the asymmetric reduction of a prochiral precursor, typically a pyrazolyl ketimine or ketone. wikipedia.org For instance, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone can be reduced to the corresponding alcohol using catalysts like chiral oxazaborolidines or transition metal complexes (e.g., Ru, Rh) with chiral ligands. wikipedia.org The resulting chiral alcohol can then be converted to the amine. Alternatively, the ketone can be converted to an N-phosphinoyl ketimine, which can then undergo highly enantioselective Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction using a catalyst system like (BINOL)AlIII in the presence of 2-propanol, achieving excellent stereocontrol even with structurally similar alkyl groups. pitt.edu

Finally, racemic this compound can be separated into its constituent enantiomers through chiral resolution. chromatographyonline.com This is commonly achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP). chromatographyonline.comnih.gov Polysaccharide-based columns, like those with cellulose (B213188) or amylose (B160209) derivatives, have shown high efficacy in resolving racemic pyrazole compounds. nih.gov Another approach is the diastereomeric salt resolution, where the racemic amine is treated with a chiral acid to form diastereomeric salts that can be separated by crystallization.

Derivatization and Functionalization Strategies for this compound

Further molecular complexity can be introduced by modifying the amine group or the pyrazole ring, allowing for the exploration of structure-activity relationships.

The primary amine of this compound is a versatile handle for numerous chemical transformations.

Oxidation: The amine can undergo oxidation. For example, oxidative dehydrogenative coupling can transform pyrazol-5-amines into azo compounds, a reaction mediated by reagents like tert-butyl hydroperoxide (TBHP) and iodine. nih.gov While this applies to amines directly on the ring, similar principles of single-electron oxidation can be explored for side-chain amines. Electrochemical oxidation is another method for functionalizing pyrazole compounds. researchgate.netmdpi.com

Reduction/Reductive Amination: Reductive amination is a key strategy for N-alkylation or N-arylation. masterorganicchemistry.com The primary amine can react with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield a secondary amine. masterorganicchemistry.comineosopen.orgharvard.edu This method is highly efficient and avoids the over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

Substitution (Acylation/Amidation): The amine group readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides. catalyticamidation.info Catalytic amidation, which directly couples an amine with a carboxylic acid with the loss of water, represents a greener alternative. catalyticamidation.info Furthermore, N-acyl pyrazoles can be synthesized via visible-light-promoted oxidative amidation, which can then undergo transamidation with the target amine. researchgate.net Copper-mediated C-H amidation has also been developed using removable pyrazole directing groups. nih.gov

The pyrazole ring itself offers positions for further functionalization, most notably at the C3 and C5 positions.

Transition-metal-catalyzed C-H activation is a powerful tool for directly installing new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. chromatographyonline.com Iridium(III) catalysis, for example, can achieve C-H amidation at the C5 position of N-aryl pyrazoles. nih.gov

A more traditional and widely used approach is halogenation followed by cross-coupling. The pyrazole ring can be selectively halogenated at the C3 or C5 positions using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. mdpi.com These resulting halopyrazoles are valuable intermediates for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents. nih.govmdpi.com

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogs is highly dependent on reaction conditions, particularly the choice of solvent and catalyst.

The solvent plays a crucial role in the synthesis of pyrazoles, influencing reaction rates, yields, and even regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, shows significant solvent dependency. Aprotic dipolar solvents such as DMF or NMP have been found to produce better results than traditional protic solvents like ethanol for certain arylhydrazine condensations. thieme-connect.com In contrast, some modern multi-component reactions for pyrazole synthesis have been optimized to run in green solvents like water or ethylene (B1197577) glycol, often providing excellent yields. mdpi.commdpi.comnih.gov For microwave-assisted syntheses, switching from alcohols to higher-boiling solvents like acetic acid or DMF has led to significantly improved yields and shorter reaction times.

Table 1: Influence of Solvent on Pyrazole Synthesis Yields

Catalysis is fundamental to the modern synthesis of pyrazoles and their derivatives, enabling high efficiency, selectivity, and functional group tolerance. Catalysts can be broadly categorized as metal-based, organocatalysts, and others.

Metal Catalysis: Transition metals are widely used. Palladium and copper catalysts are workhorses for cross-coupling reactions to functionalize the pyrazole ring. mdpi.com Copper catalysts, such as Cu(OTf)₂, are also effective in the initial pyrazole-forming condensation reactions. nih.gov Silver catalysts (e.g., AgOTf) have been shown to be highly efficient for the regioselective synthesis of trifluoromethyl-pyrazoles. mdpi.com Iridium complexes are used for directed C-H amidation. nih.gov

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides or chiral phosphoric acids, are essential for the asymmetric synthesis of pyrazole derivatives, including the construction of quaternary stereocenters. thieme-connect.comresearchgate.netnih.gov

Other Catalysts: Simpler catalysts like molecular iodine (I₂) can catalyze oxidative [4+1] annulations to form aminopyrazoles. organic-chemistry.org Lewis acids such as TiCl₄ are used in amide formation. mdpi.com In the context of green chemistry, heterogeneous catalysts like nano-ZnO and recyclable magnetic ionic liquids have been developed for efficient pyrazole synthesis. nih.govresearchgate.net

Table 2: Catalysts Used in the Synthesis and Functionalization of Pyrazole Analogs


Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and pharmaceutical chemistry for the rapid and efficient construction of heterocyclic compounds, including pyrazoles. rsc.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and increased product yields compared to conventional heating methods. dergipark.org.trresearchgate.net

The synthesis of pyrazole cores typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.tr For a compound like this compound, a plausible microwave-assisted approach would involve the reaction of ethylhydrazine with a suitably protected 4-substituted pyrazole precursor.

General protocols for the microwave-assisted synthesis of pyrazole derivatives often involve the following steps:

The reactants, such as a hydrazine and a β-keto compound, are mixed in a suitable solvent within a microwave-safe vessel. youtube.com

A catalyst, which can be acidic or basic, may be added to facilitate the cyclization.

The sealed vessel is then subjected to microwave irradiation at a specific temperature and for a short duration, often in the range of minutes. dergipark.org.trmdpi.com

Research on various pyrazole derivatives has demonstrated the effectiveness of this approach. For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully achieved with reaction times of 10-15 minutes, yielding products in the range of 70-90%. youtube.com Similarly, tetra-substituted pyrazoles have been synthesized in 30 minutes at 80 °C with yields between 68.4% and 90.1%. mdpi.com

While a specific protocol for this compound is not detailed in the literature, the data from analogous syntheses suggest a promising avenue for its rapid production. The table below illustrates typical conditions found in the literature for microwave-assisted pyrazole synthesis, which could be adapted for the target compound.

Reactant 1Reactant 2SolventTemperature (°C)Time (min)Yield (%)Reference
4-Fluorophenylhydrazine HCl3-Aminocrotononitrile1 M HClNot Specified10-1570-90 youtube.com
Nitrile PrecursorHydrazine HydrateEthanol803068.4-90.1 mdpi.com
Phenylhydrazine2,5-Dibromo-3-thiophenecarbaldehydeEthanol/Acetic Acid (1:1)1007Not Specified dergipark.org.tr

Interactive Data Table: This table summarizes various microwave-assisted synthesis conditions for different pyrazole derivatives.

Adaptations for Continuous Flow Synthesis

Continuous flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. mdpi.comnih.gov The synthesis of pyrazole derivatives has been successfully translated to continuous flow systems, demonstrating significant advantages in terms of safety, yield, and throughput. nih.govafinitica.com

A continuous flow setup for the synthesis of a substituted pyrazole like this compound would typically involve pumping streams of the reactants through heated and pressurized reactor coils. This methodology allows for rapid optimization of reaction conditions and can be readily scaled up for larger-scale production. mdpi.com

Key features of adapting pyrazole synthesis to a continuous flow process include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time, which is particularly beneficial when dealing with potentially unstable intermediates like diazoalkanes that can be used in some pyrazole syntheses. nih.gov

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yields.

The table below outlines parameters from published continuous flow syntheses of pyrazole derivatives, which could inform the development of a process for this compound.

Reactant 1Reactant 2SolventTemperature (°C)Residence Time (min)Throughput/YieldReference
N-PhenylsydnoneEthyl PropiolateNot SpecifiedNot Specified595% Yield rsc.org
AnilinesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified51-76% Yields mdpi.com
4-Nitrophenylhydrazine1,3-DicarbonylDMF100581% Yield (for bromide analog) afinitica.com

Interactive Data Table: This table showcases various parameters for the continuous flow synthesis of different pyrazole derivatives.

Although a direct protocol for this compound is not available, the established principles and successful applications of continuous flow chemistry in the synthesis of analogous pyrazoles provide a strong foundation for the development of a novel and efficient manufacturing process for this compound. mdpi.comafinitica.com

Spectroscopic and Advanced Analytical Characterization Techniques for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected spectrum for this compound would exhibit distinct signals for each unique proton group. Based on the analysis of structurally similar pyrazole (B372694) derivatives, a predicted ¹H NMR spectrum can be described.

The key proton signals include those from the N-ethyl group, the pyrazole ring, and the ethanamine side chain. The N-ethyl group's methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The corresponding methyl protons (-CH₃) would present as a triplet. On the pyrazole ring, the protons at the C-3 and C-5 positions are anticipated to be singlets, appearing in the aromatic region of the spectrum. The ethanamine side chain would show a quartet for the methine proton (-CH-) coupled to the adjacent methyl group, and a doublet for the terminal methyl protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Pyrazole H-5~7.7Singlet (s)N/A
Pyrazole H-3~7.5Singlet (s)N/A
N-CH₂ -CH₃~4.1Quartet (q)~7.3
-CH (NH₂)-CH₃~3.8Quartet (q)~6.8
NH₂~1.8Broad Singlet (br s)N/A
N-CH₂-CH₃ ~1.4Triplet (t)~7.3
-CH(NH₂)-CH₃ ~1.3Doublet (d)~6.8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound would display eight distinct signals corresponding to the eight carbon atoms in its structure. The chemical shifts provide insight into the electronic environment of each carbon, distinguishing between sp²-hybridized carbons of the pyrazole ring and sp³-hybridized carbons of the alkyl substituents. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-3~139
Pyrazole C-5~130
Pyrazole C-4~118
C H(NH₂)-CH₃~50
N-C H₂-CH₃~48
-CH(NH₂)-C H₃~24
N-CH₂-C H₃~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Key correlations would be observed between the N-CH₂ and N-CH₂-CH₃ protons of the ethyl group, and between the -CH- and -CH-CH₃ protons of the ethanamine side chain. This confirms the connectivity within the alkyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~48 ppm, assigning them to the N-CH₂ group.

The N-CH₂ - protons to the pyrazole ring carbons C-3 and C-5, confirming the ethyl group is attached to the nitrogen.

The ethanamine -CH - proton to the pyrazole ring carbons C-4, C-3, and C-5, confirming the attachment point of the ethanamine side chain at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of their bond connectivity. A key NOESY correlation would be expected between the N-CH₂ protons and the pyrazole H-5 proton, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation. researchgate.net

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentCorrelated NucleiSignificance
COSY N-CH₂ -CH₃ ↔ N-CH₂-CH₃ Confirms ethyl group connectivity
-CH (NH₂)-CH₃ ↔ -CH(NH₂)-CH₃ Confirms ethanamine group connectivity
HSQC All C-H pairsAssigns each carbon to its attached proton(s)
HMBC N-CH₂ -CH₃ → Pyrazole C-3 & C-5Confirms N-alkylation of the pyrazole ring
-CH (NH₂)-CH₃ → Pyrazole C-4Confirms C-4 substitution by the ethanamine group
NOESY N-CH₂ -CH₃ ↔ Pyrazole H-5Confirms spatial proximity and conformation

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (molecular formula C₈H₁₅N₃), the theoretical monoisotopic mass can be calculated with high precision. missouri.edu The experimentally determined mass from an HRMS analysis should match this theoretical value within a very small margin of error (typically <5 ppm), thus confirming the molecular formula.

Molecular Formula : C₈H₁₅N₃

Calculated Monoisotopic Mass : 153.1266 g/mol

Calculated Exact Mass for [M+H]⁺ : 154.1344 g/mol

This exact mass measurement is a definitive method for confirming the elemental composition and, by extension, the molecular weight of the synthesized compound.

Fragmentation Pattern Analysis for Structural Insight

In addition to determining the molecular weight, mass spectrometry can provide structural clues by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is often characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A primary and highly characteristic fragmentation pathway for amines is α-cleavage. libretexts.org This involves the cleavage of the bond between the methine carbon and the methyl carbon of the ethanamine side chain. This would result in the loss of a methyl radical (•CH₃) and the formation of a stable, resonance-stabilized iminium cation. Another significant fragmentation would be the cleavage of the bond between the pyrazole ring and the ethanamine side chain, leading to fragments characteristic of the substituted pyrazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Proposed Fragment Ion (Structure)Predicted m/zCorresponding Neutral LossFragmentation Pathway
[M]⁺153N/AMolecular Ion
[M - CH₃]⁺138•CH₃α-cleavage at ethanamine side chain
[C₇H₁₂N₃]⁺138•CH₃α-cleavage at ethanamine side chain
[C₆H₉N₂]⁺109•C₂H₆NCleavage of the ethanamine side chain
[C₅H₇N₂]⁺95•C₃H₈NCleavage of the ethanamine group and a proton
[C₂H₆N]⁺44C₆H₉N₂•Cleavage of the pyrazole-ethanamine bond

This analysis of fragmentation patterns, combined with HRMS and comprehensive NMR data, provides an unequivocal structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyrazole ring, the primary amine, and the alkyl chains.

The pyrazole heterocycle exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The primary amine (-NH₂) group of the ethanamine moiety gives rise to two distinct N-H stretching bands in the 3400-3250 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. orientjchem.org A broad N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. researchgate.net

The aliphatic C-H bonds of the ethyl group and the ethanamine backbone produce stretching absorptions just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) and bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending). researchgate.net The combination of these specific absorption frequencies allows for the unambiguous confirmation of the key functional groups within the target molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Primary AmineN-H Bend (scissoring)1650 - 1580Medium-Broad
Pyrazole RingC-H Stretch3150 - 3050Medium-Weak
Alkyl GroupsC-H Stretch (sp³)2975 - 2850Strong
Pyrazole RingC=N / C=C Stretch1600 - 1400Medium-Variable
Alkyl GroupsC-H Bend (scissoring)~1465Medium
Ethyl GroupC-H Bend (symmetric)~1375Medium

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the isolation of this compound from reaction mixtures and the subsequent verification of its purity. Flash chromatography is the standard for preparative scale purification, while High-Performance Liquid Chromatography (HPLC) is the preferred method for high-resolution purity analysis.

Flash chromatography is a rapid form of preparative column chromatography used to purify and isolate compounds from synthetic reaction mixtures. nih.gov For basic amines like this compound, purification on standard silica (B1680970) gel can be challenging. The acidic nature of silica's silanol (B1196071) groups can lead to strong interactions with the basic amine, resulting in poor separation, significant band tailing, and potential yield loss. biotage.com

To mitigate these issues, several strategies are employed. A common approach is to deactivate the silica gel by adding a small amount of a competing amine, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase. biotage.com This "neutralizes" the acidic sites on the stationary phase, allowing the target amine to elute more symmetrically. Typical mobile phase systems for pyrazole derivatives consist of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, with the gradient adjusted to achieve optimal separation. orientjchem.orgjasco.hu Alternatively, amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to avoid the problematic acid-base interactions altogether. biotage.com

Interactive Data Table: Typical Flash Chromatography Conditions for Basic Pyrazole Derivatives

ParameterDescription
Stationary Phase Silica Gel (standard or with modifier), Amine-Functionalized Silica, or Basic Alumina
Mobile Phase System Hexane/Ethyl Acetate, Dichloromethane/Methanol
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide (when using silica gel)
Detection UV (254 nm), Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of pharmaceutical intermediates and active compounds. acs.org Due to the polarity of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for its analysis.

In RP-HPLC, a non-polar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For basic compounds, peak shape and retention time can be inconsistent without controlling the mobile phase pH. To ensure sharp, symmetrical peaks and reproducible results, a buffer or an ion-pairing agent is often added to the mobile phase. Common additives include trifluoroacetic acid (TFA) to protonate the amine, or an alkaline modifier like triethylamine to analyze the compound in its free-base form at a higher pH. biotage.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyrazole ring absorbs, such as 210-254 nm.

Interactive Data Table: General HPLC Parameters for Purity Analysis of Basic Pyrazole Derivatives

ParameterDescription
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 or C8 bonded silica, ~5 µm particle size
Mobile Phase Gradient of Water and Acetonitrile (or Methanol)
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 210-254 nm
Column Temperature 25 - 40 °C

Advanced Computational Studies and Molecular Modeling of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine, these methods can predict its geometry, stability, and electronic behavior with high accuracy.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. scispace.com It is instrumental in predicting how a molecule interacts with light, which is crucial for applications in optoelectronics and photochemistry. For this compound, a TD-DFT analysis would provide insights into its electronic absorption spectrum, identifying the wavelengths of light it is likely to absorb.

The analysis typically involves calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Studies on related pyrazole (B372694) derivatives have successfully used DFT and TD-DFT to understand their structural and electronic properties. aip.orgresearchgate.net

Illustrative Data Table: Predicted Electronic Properties This table illustrates the kind of data a TD-DFT calculation would yield for this compound. The values are hypothetical and serve to demonstrate the output of such an analysis.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicates electronic excitability and stability
First Excitation Energy4.8 eVCorresponds to the primary UV-Vis absorption peak
Dipole Moment2.1 DMeasures the polarity of the molecule

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational landscape analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformations.

This is typically achieved by systematically rotating the rotatable bonds—such as the C-C bond of the ethyl group and the C-N bond of the ethanamine side chain—and calculating the energy of each resulting structure using quantum mechanical methods. The results identify the most probable shapes the molecule will adopt. This information is crucial for understanding how the molecule might fit into the binding site of a biological target. Computational studies on other pyrazole derivatives have shown that substituents significantly influence the stability of different isomers. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that static models cannot. An MD simulation of this compound, either in a solvent or interacting with a biological target like a protein, would track the movements of every atom based on a force field.

These simulations can reveal:

Binding Stability: How stably the molecule remains in the binding pocket of a target protein.

Conformational Changes: How the molecule and the protein change shape upon binding.

Solvent Effects: The role of water molecules in mediating the interaction.

MD simulations are a standard tool in drug discovery to refine the understanding of ligand-receptor binding predicted by docking studies.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. ijpbs.com This method is central to structure-based drug design. For this compound, docking studies would be performed against proteins known to be modulated by pyrazole-containing compounds. The pyrazole scaffold is a key feature in many inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com

The process involves:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the protein's active site.

Using a scoring function to evaluate and rank the different binding poses based on factors like hydrogen bonds and van der Waals forces. researchgate.net

Docking studies on various pyrazole derivatives have successfully identified potential inhibitors for targets like EGFR kinase and other protein kinases involved in cancer. nih.govd-nb.info

Illustrative Data Table: Hypothetical Docking Results This table shows a hypothetical outcome of docking this compound against three different protein kinase targets.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Aurora Kinase A-8.5LYS162, GLU211
VEGFR-2-7.9CYS919, ASP1046
EGFR Tyrosine Kinase-8.2MET793, LYS745

De Novo Drug Design Approaches Utilizing the Pyrazole Amine Scaffold

The pyrazole amine structure is considered a "privileged scaffold" in medicinal chemistry because it appears in numerous biologically active compounds and can interact with a wide range of biological targets. mdpi.comnih.govnih.gov De novo drug design leverages this by using the core scaffold as a starting point to computationally build new molecules with desired properties.

Using the this compound scaffold, a de novo design algorithm could:

Grow new functional groups from the amine or the pyrazole ring to optimize interactions within a target's binding site.

Link the scaffold to other molecular fragments to create novel, larger compounds.

Explore vast chemical spaces to design molecules with improved potency, selectivity, and pharmacokinetic properties.

This approach is instrumental in generating novel drug candidates that retain the beneficial features of the pyrazole core while being tailored for specific therapeutic applications. researchgate.net

Biological Activities and Pharmacological Potential of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine

Antimicrobial Activity Profile

No specific studies detailing the antimicrobial activity of 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine against bacterial or fungal strains were identified in the reviewed scientific literature. While the broader class of pyrazole (B372694) derivatives has been investigated for such properties, data directly pertaining to this compound is not available. nih.govnih.govmdpi.combiointerfaceresearch.com

Enzyme Inhibition Studies

There are no specific studies available in the scientific literature that report on the enzyme inhibition properties of this compound. Research on the inhibitory activities of various pyrazole-containing compounds against enzymes such as cyclooxygenases (COX-1 and COX-2) and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has been conducted on other derivatives, but not on the specific compound . ipp.ptresearchgate.netnih.gov

Receptor Binding Assays

No dedicated receptor binding assays for this compound have been reported in the available scientific literature. While various pyrazole derivatives have been assessed for their affinity to a range of receptors, including cannabinoid and benzodiazepine (B76468) receptors, no such data exists for this particular molecule. nih.govacs.orgnih.govresearchgate.net

Other Emerging Biological Activities and Therapeutic Applications

There is currently no information available in the scientific literature regarding any other emerging biological activities or potential therapeutic applications of this compound.

Structure Activity Relationship Sar Investigations of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine Analogs

Impact of Pyrazole (B372694) Ring Substitutions on Biological Activity

The pyrazole ring is a versatile scaffold whose biological properties can be finely tuned through substitution at its various positions. researchgate.netmdpi.com The electronic and steric characteristics of substituents on the nitrogen and carbon atoms of the ring play a pivotal role in the molecule's interaction with biological targets. nih.gov

Research on other pyrazole series provides valuable insights. For instance, in a study of 3,5-diarylpyrazole inhibitors of meprin α and meprin β, the substitution at the N-1 position was found to be a critical determinant of potency. nih.gov Introduction of lipophilic groups such as methyl or phenyl at the N-1 position, compared to an unsubstituted (N-H) analog, resulted in a notable decrease in inhibitory activity. nih.gov This suggests that the size and nature of the N-1 substituent must be carefully optimized to avoid unfavorable steric interactions with the target protein. While the ethyl group of the title compound was not specifically tested in this study, these findings imply that both increasing (e.g., to propyl, butyl, or benzyl) and decreasing the size of the alkyl chain could substantially alter the biological profile. nih.gov

Table 1: Influence of N-1 Substitution on Meprin Inhibition for a 3,5-Diphenylpyrazole Analog Series. nih.gov
N-1 Substituent (R)Meprin α Ki (app) (nM)Meprin β Ki (app) (nM)
-H0.089.3
-CH30.3558.8
-Phenyl0.5037.3

Substitutions at the carbon atoms of the pyrazole ring (positions 3, 4, and 5) are fundamental to modulating biological activity. nih.gov The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents dictate the molecule's orientation and binding affinity within a receptor or enzyme active site. researchgate.net

Positions 3 and 5: These positions are often synthetically accessible and their modification has been a key strategy in developing pyrazole-based agents. In one study, the introduction of electronegative groups such as halogens (Cl, F) or a nitro group (NO₂) at the C-3 and C-5 positions was found to be important for significant antifungal activity. researchgate.net Conversely, the addition of methyl or methoxy (B1213986) groups at these positions tended to reduce activity. researchgate.net In a different context of meprin inhibitors, modifying 3,5-diphenylpyrazoles showed that introducing residues with different sizes, such as methyl or benzyl, led to a decrease in inhibitory activity, whereas a cyclopentyl group maintained similar activity to the parent diphenyl compound. nih.gov The introduction of acidic groups, like carboxyphenyl moieties, at these positions was shown to enhance activity against specific targets. nih.gov

Position 4: In the target compound, this position holds the ethanamine side chain, which is crucial for its primary biological interactions. In other classes of pyrazoles, modification at C-4 has also been shown to be critical. For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the substitution pattern on the C-4 aryl ring dramatically influenced anti-biofilm activity against Pseudomonas aeruginosa. nih.gov Specifically, the position of a fluorine atom on this ring was a key determinant of potency. nih.gov This highlights that even distal modifications to a group at the C-4 position can have profound effects on biological outcomes.

Table 2: General Effects of Substituents at Pyrazole Positions 3 & 5 on Antifungal Activity. researchgate.net
Substituent TypeGeneral Effect on Antifungal ActivityExample Groups
Electronegative GroupsIncreases Activity-Br, -Cl, -F, -NO2
Electron-Donating GroupsReduces Activity-CH3, -OCH3

Role of the Ethanamine Side Chain in Biological Interactions

The (1-aminoethyl) group at the C-4 position is a defining feature of 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine. This side chain, with its basic primary amine and a chiral center, is predicted to be a primary point of interaction with biological targets, likely forming hydrogen bonds or ionic interactions.

The carbon atom of the ethanamine side chain attached to the pyrazole ring is a stereocenter, meaning the compound exists as a pair of enantiomers: (S)-1-(1-ethyl-1H-pyrazol-4-yl)ethanamine and (R)-1-(1-ethyl-1H-pyrazol-4-yl)ethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

Table 3: Conceptual Comparison of Enantiomeric Activity.
Property(S)-enantiomer (Eutomer)(R)-enantiomer (Distomer)Racemic Mixture
Binding AffinityHighLowIntermediate
Biological PotencyHighLow / Inactive~50% of Eutomer

The length and branching of the alkylamine side chain can influence how the molecule fits into a binding pocket. Altering the ethanamine side chain—for example, by shortening it to a methanamine or lengthening it to a propanamine or butanamine—would change the position of the crucial amine nitrogen relative to the pyrazole core. This modification could either improve or disrupt key interactions with the biological target.

Similarly, adding branching to the side chain, such as adding a methyl group to the second carbon, would introduce additional steric bulk. This could enhance binding through favorable hydrophobic interactions or, conversely, cause steric hindrance that prevents proper binding. The systematic exploration of side chain length and branching is a standard strategy in lead optimization to map the topology of a binding site.

The primary amine (-NH₂) of the ethanamine side chain is a key functional group capable of acting as a hydrogen bond donor and, in its protonated form (-NH₃⁺), forming strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) on a target protein. Modifying this amine group, for instance, by converting it to a secondary (N-alkyl) or tertiary (N,N-dialkyl) amine, would have a profound impact on its biological activity.

N-Alkylation: Adding one or two alkyl groups to the nitrogen would increase steric bulk and lipophilicity. It would also reduce the number of hydrogen bonds the group can donate (from two in a primary amine to one in a secondary amine, and zero in a tertiary amine).

N-Acylation: Converting the amine to an amide would remove its basicity and change its hydrogen bonding properties, typically leading to a significant change or loss of the original activity.

Studies on other compounds with basic side chains have shown that moving from a secondary to a tertiary amine can increase cytotoxic activity, indicating that such modifications can be beneficial depending on the target. researchgate.net Therefore, substitutions on the amine nitrogen are a critical avenue for SAR investigation.

Table 4: Predicted Effects of N-Substitution on the Ethanamine Side Chain.
Amine TypeStructureHydrogen Bond DonorsBasicitySteric Bulk
Primary-NH22ModerateLow
Secondary-NHR1Moderate-HighMedium
Tertiary-NR20HighHigh

Pharmacophore Identification and Lead Optimization Strategies

There is no published research that identifies or describes a pharmacophore model for this compound or its analogs. Consequently, information regarding lead optimization strategies based on a defined pharmacophore is not available.

Correlation between Molecular Features and Target Affinity/Efficacy

No studies were found that correlate the specific molecular features of this compound analogs with their affinity or efficacy for any biological target. Research on this particular class of compounds, including detailed findings and data tables, is not present in the accessible scientific literature.

Applications in Coordination Chemistry for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine

Ligand Properties of Pyrazole (B372694) Amine Derivatives

Pyrazole and its derivatives are recognized for their ability to act as versatile ligands in coordination chemistry. acs.orgresearchgate.net The pyrazole ring itself contains two adjacent nitrogen atoms, one of which can act as a Lewis base to coordinate with a metal center. The specific compound, 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine, possesses two potential coordination sites: the N2 nitrogen of the pyrazole ring and the nitrogen atom of the ethylamine (B1201723) group. This dual-coordination capability allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

The electronic properties of the pyrazole ring can be tuned by the substituents. The ethyl group at the N1 position of the pyrazole ring in the title compound is an electron-donating group, which can enhance the basicity of the pyrazole nitrogen atoms, thereby strengthening the coordinate bond with a metal center. The amine group attached to the ethyl side chain provides an additional coordination site, making the ligand potentially bidentate. The flexibility of the ethylamine arm allows it to accommodate the geometric preferences of various metal ions.

The general properties of pyrazole-based ligands are summarized in the table below:

PropertyDescription
Coordination Modes Can act as monodentate, bidentate, or bridging ligands.
Donor Atoms Primarily nitrogen atoms from the pyrazole ring and side-chain functionalities.
Chelation Capable of forming stable chelate rings with metal ions.
Electronic Effects Substituents on the pyrazole ring can modify the ligand's electronic properties.
Steric Hindrance The size of substituents can influence the geometry of the resulting metal complexes.

Formation of Metal Complexes

The ability of pyrazole-amine ligands to form stable complexes with a wide range of transition metals is well-established. nih.govnih.gov These complexes can exhibit diverse structural features, including mononuclear and polynuclear arrangements.

In the formation of mononuclear complexes, a single metal ion is coordinated by one or more molecules of the ligand. With a bidentate ligand like this compound, a metal ion can be chelated to form a stable complex. The stoichiometry of such complexes would depend on the coordination number of the metal ion and the reaction conditions. For instance, a metal ion with a coordination number of four could form a 1:2 metal-to-ligand complex, resulting in a distorted tetrahedral or square planar geometry. Research on related pyrazole-ethylamine ligands has shown the formation of mononuclear palladium(II) and nickel(II) complexes. uj.ac.zapublish.csiro.au

Polynuclear complexes involve multiple metal centers bridged by ligands. Pyrazole-based ligands are known to form polynuclear structures, often through the bridging action of the pyrazolate anion, which is formed upon deprotonation of the N-H proton of an N-unsubstituted pyrazole. nih.gov However, in the case of this compound, the N1 position is substituted with an ethyl group, precluding this common bridging mode.

Nevertheless, the potential for forming polynuclear complexes still exists. The amine group could, in principle, act as a bridging ligand between two metal centers, although this is less common for simple primary amines. Alternatively, if other coordinating species are present in the reaction mixture, they could facilitate the formation of polynuclear structures.

Catalytic Applications of Metal-Pyrazole Amine Complexes

Metal complexes derived from pyrazole-containing ligands have shown significant promise in various catalytic transformations. nih.govresearchgate.net The catalytic activity is often attributed to the unique electronic and steric environment provided by the pyrazole ligand, which can stabilize the metal center in different oxidation states and influence the binding and activation of substrates.

Complexes of palladium with pyrazole-based ligands have been investigated as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.net Nickel complexes with pyrazolylethylamine ligands have been studied for their catalytic activity in olefin oligomerization. uj.ac.za While no specific catalytic applications of this compound complexes have been reported, the structural similarities to these catalytically active compounds suggest that its metal complexes could also exhibit interesting catalytic properties. For example, new palladium(II) complexes have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org

The potential catalytic applications are summarized below:

Catalytic ReactionMetalReference to Related Compounds
Olefin OligomerizationNickel uj.ac.za
Cross-Coupling ReactionsPalladium researchgate.net
Synthesis of HeterocyclesPalladium acs.org

Development of Novel Materials with Specific Chemical Properties

The versatility of pyrazole-based ligands extends to the development of novel materials with tailored chemical and physical properties. nih.gov Coordination polymers and metal-organic frameworks (MOFs) are two classes of materials where pyrazole ligands have been successfully employed. researchgate.net These materials can exhibit properties such as porosity, luminescence, and magnetic ordering, which are of interest for applications in gas storage, sensing, and electronics.

The ability of this compound to act as a linker between metal centers could be exploited in the synthesis of new coordination polymers. The properties of such materials would be influenced by the choice of the metal ion and the coordination geometry. For instance, the incorporation of luminescent metal ions could lead to the development of new photoluminescent materials. While specific examples involving the title compound are not available, the broader class of pyrazole-derived ligands has been shown to be effective in the construction of functional materials.

Future Research Directions and Therapeutic Prospects for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanamine

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine?

The compound is synthesized via cyclocondensation or functionalization of pre-formed pyrazole rings. For example, cyclization reactions using phosphoryl chloride (POCl₃) under reflux with triethylamine as a base are effective for analogous pyrazole derivatives. Key steps include hydrazine precursor condensation and subsequent alkylation to introduce the ethyl and ethanamine groups. Reaction monitoring via TLC or HPLC ensures intermediate formation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identifies ethyl (δ ~1.1 ppm for CH₃, δ ~2.7 ppm for CH₂) and pyrazole ring protons (δ ~7.5-8.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., [M+H]+ expected at m/z 154.11).
  • IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

Reverse-phase HPLC with UV detection (254 nm) using a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. GC-MS is recommended for volatile impurity detection .

Q. What crystallographic approaches resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) determines bond angles, torsion angles, and spatial arrangements. Data collected at 100 K minimizes thermal motion artifacts. For twinned crystals, the HKLF5 format in SHELX separates overlapping reflections .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in scale-up processes?

Critical parameters include:

  • Temperature control : Maintain ±2°C during exothermic steps (e.g., POCl₃ addition).
  • Stoichiometry : Use 1.2–1.5 equivalents of alkylating agents to minimize side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying. Pilot-scale Design of Experiments (DoE) identifies optimal conditions .

Q. What computational tools predict the reactivity and regioselectivity of pyrazole ring functionalization?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model electronic effects, while molecular docking (AutoDock Vina) predicts steric interactions. Retrosynthetic tools leveraging Reaxys or Pistachio databases propose feasible derivatization pathways .

Q. How do steric effects of the ethyl group influence the compound’s stability and derivatization potential?

Comparative studies with methyl or propyl analogs (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) reveal that the ethyl group increases steric hindrance at the 1-position, reducing nucleophilic attack but improving thermal stability. Kinetic isotope effect studies quantify rate differences in acylation reactions .

Q. What strategies reconcile contradictory spectroscopic data (e.g., overlapping NMR signals)?

  • 2D NMR (COSY/HSQC) : Resolves proton-proton correlations and assigns quaternary carbons.
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous signals.
  • High-resolution mass spectrometry : Differentiates isobaric impurities .

Q. How can researchers validate proposed biological interactions of this compound in biochemical assays?

  • Ligand-binding assays : Fluorescence polarization or SPR quantify binding affinities to target proteins.
  • Metabolic stability : Incubation with liver microsomes and LC-MS/MS analysis identifies phase I metabolites (e.g., N-deethylation) .

Q. What are the key differences between this compound and its structural analogs in reactivity?

Analogs like 1-(1H-pyrazol-3-yl)ethanamine (CAS 1179072-43-5) exhibit altered electronic profiles due to pyrazole ring substitution patterns. Hammett constants (σ) predict reactivity trends in electrophilic aromatic substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-ethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 2
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1-(1-ethyl-1H-pyrazol-4-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.